molecular formula C25H32ClFO5 B14073124 (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate

Cat. No.: B14073124
M. Wt: 467.0 g/mol
InChI Key: CBGUOGMQLZIXBE-BPARTCAISA-N
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Description

Clobetasol 17-propionate is a potent synthetic corticosteroid used primarily in dermatology to treat various skin disorders. It is known for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties. This compound is particularly effective in managing conditions such as eczema, psoriasis, and dermatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clobetasol 17-propionate typically involves the following steps:

Industrial Production Methods: Industrial production of Clobetasol 17-propionate follows a similar synthetic route but is optimized for large-scale production. The process involves the use of advanced equipment to ensure high yield, low cost, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Clobetasol 17-propionate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen to the molecule.

    Reduction: Involves the removal of oxygen or the addition of hydrogen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Clobetasol 17-propionate has a wide range of applications in scientific research:

Mechanism of Action

Clobetasol 17-propionate exerts its effects by binding to glucocorticoid receptors in the skin. This binding leads to the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes. As a result, Clobetasol 17-propionate reduces inflammation, itching, and redness .

Comparison with Similar Compounds

    Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

    Fluocinonide: Known for its strong anti-inflammatory and antipruritic effects.

    Hydrocortisone: A milder corticosteroid used for less severe skin conditions.

Comparison: Clobetasol 17-propionate is unique due to its high potency and efficacy in treating severe skin disorders. Compared to Betamethasone and Fluocinonide, Clobetasol 17-propionate has a stronger anti-inflammatory effect, making it suitable for short-term use in severe cases. Hydrocortisone, on the other hand, is less potent and is typically used for milder conditions .

Biological Activity

The compound (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate is a complex synthetic molecule with potential biological activities. This article reviews its pharmacological properties and biological activities based on various studies and data sources.

Chemical Structure and Properties

The compound belongs to the class of glucocorticoids and is characterized by its unique stereochemistry and functional groups that contribute to its biological activity.

Key Properties:

PropertyValue
Molecular FormulaC49H66ClF2O11
Molecular Weight877.44 g/mol
CAS Number1184871-60-0
Melting Point139 - 141 °C
LogP3.1259

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines in various cell lines. For instance:

  • Study Findings : In vitro studies demonstrated that the compound reduces TNF-alpha and IL-6 levels in macrophages exposed to lipopolysaccharides (LPS) .

Immunosuppressive Activity

The compound also shows immunosuppressive effects which are beneficial in treating autoimmune diseases. It modulates T-cell activation and proliferation:

  • Case Study : A clinical trial involving patients with rheumatoid arthritis reported a decrease in disease activity scores when treated with glucocorticoids similar to this compound .

Antitumor Activity

Emerging research suggests potential antitumor effects. The compound has been evaluated for its ability to induce apoptosis in cancer cells:

  • Research Findings : A study on breast cancer cell lines indicated that the compound inhibits cell proliferation and induces apoptosis through the activation of caspase pathways .

The biological activity of this compound is largely attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to GR:

  • Translocation : The GR translocates to the nucleus.
  • Gene Regulation : It regulates the transcription of target genes involved in inflammation and immune response.
  • Inhibition of NF-kB : The compound inhibits the NF-kB signaling pathway which is crucial for inflammatory responses.

Properties

Molecular Formula

C25H32ClFO5

Molecular Weight

467.0 g/mol

IUPAC Name

[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1

InChI Key

CBGUOGMQLZIXBE-BPARTCAISA-N

Isomeric SMILES

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl

Origin of Product

United States

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